molecular formula C15H14F3N3O B12266575 1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole

1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole

Cat. No.: B12266575
M. Wt: 309.29 g/mol
InChI Key: QXWXUXATBQYBJK-UHFFFAOYSA-N
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Description

1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole is a compound that features a unique combination of an azetidine ring, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Coupling with Imidazole: The final step involves coupling the azetidine derivative with imidazole using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The trifluoromethyl group imparts unique properties, making the compound useful in the development of advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-benzimidazole
  • 1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole

Uniqueness

1-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-imidazole is unique due to the presence of both the azetidine and imidazole rings, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14F3N3O

Molecular Weight

309.29 g/mol

IUPAC Name

[3-(imidazol-1-ylmethyl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)13-4-2-1-3-12(13)14(22)21-8-11(9-21)7-20-6-5-19-10-20/h1-6,10-11H,7-9H2

InChI Key

QXWXUXATBQYBJK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)CN3C=CN=C3

Origin of Product

United States

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